molecular formula C11H10N2O9S2 B1663780 1-(2-methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid CAS No. 293327-21-6

1-(2-methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid

Cat. No. B1663780
M. Wt: 378.3 g/mol
InChI Key: SEYODHVKSAPCBO-UHFFFAOYSA-N
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Description

1-(2-methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid, commonly known as MDPC, is a synthetic compound that has gained interest in the scientific community due to its potential applications in biochemical research. MDPC belongs to the family of pyrazole derivatives, which are known to exhibit various biological activities such as anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

1-(2-methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid and its derivatives have been used as catalysts in organic synthesis. For example, nano organo solid acids with urea moiety derived from this compound have shown potential in the synthesis of various organic compounds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), coumarin-3-carboxylic acids, and cinnamic acids under mild and solvent-free conditions (Zolfigol et al., 2015).

Structural and Spectral Investigations

The compound has been the subject of extensive structural and spectral studies. For instance, research focused on the experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives revealed insights into their structural properties using techniques like X-ray diffraction and NMR spectroscopy (Viveka et al., 2016).

Development of Coordination Complexes

Derivatives of this acid have been used in synthesizing novel coordination complexes. A study demonstrated the synthesis and characterization of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, showcasing their potential in the field of coordination chemistry (Radi et al., 2015).

properties

IUPAC Name

1-(2-methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O9S2/c1-5-2-8(23(17,18)19)9(24(20,21)22)4-7(5)13-10(14)3-6(12-13)11(15)16/h2,4H,3H2,1H3,(H,15,16)(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYODHVKSAPCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2C(=O)CC(=N2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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